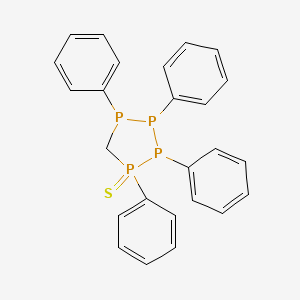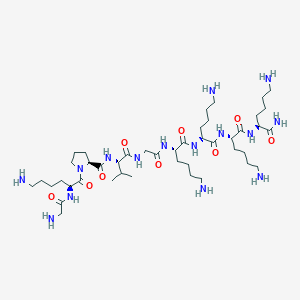
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate is a chemical compound with the molecular formula C6H15N3O5S2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety, a thio group, and an acetylated methylaminoethyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate typically involves the reaction of 2-thiopseudourea with acetic anhydride and 2-(methylamino)ethylamine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pseudourea moiety can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various acyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the acetylated methylaminoethyl side chain may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate include:
Thiourea derivatives: Compounds with similar thio and urea moieties.
Acylated amines: Compounds with acetylated amino groups.
Sulfonamides: Compounds with sulfonamide functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63679-60-7 |
|---|---|
Molecular Formula |
C6H15N3O5S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-(methylamino)ethyl N'-acetylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H13N3OS.H2O4S/c1-5(10)9-6(7)11-4-3-8-2;1-5(2,3)4/h8H,3-4H2,1-2H3,(H2,7,9,10);(H2,1,2,3,4) |
InChI Key |
LZUNKNVLQUISRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C(N)SCCNC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



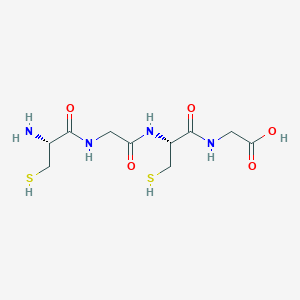
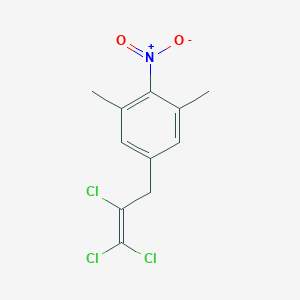

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
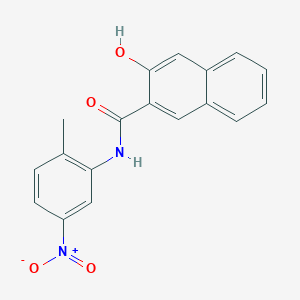
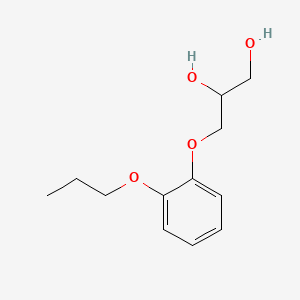
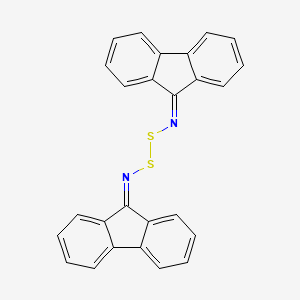
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


